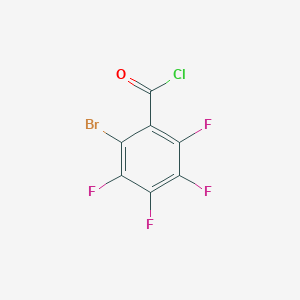

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride

説明

Synthesis Analysis

The synthesis of related compounds involves the use of halogenated aromatic building blocks. For instance, 2-bromo-3,4,5,6-tetrafluorophenyllithium, a related organolithium reagent, has been prepared and its stability and reactions with various reagents have been studied . The synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide from 2-bromobenzoic acid suggests a potential route for the synthesis of halogenated benzoyl compounds . These studies indicate that halogenated aromatic compounds can be synthesized through various routes, including halogen-lithium exchange, nucleophilic aromatic substitution, and coupling reactions.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be complex, as evidenced by the crystal structures of bromotetrafluorophenyl-containing imidazolium bromides . These structures exhibit various intermolecular interactions, such as hydrogen bonding and halogen bonding, which are likely to be present in the compound of interest due to the presence of similar halogen atoms. The macrocyclic structure of tri-n-butyltin 2,6-difluorobenzoate also demonstrates the potential for complex geometries in halogenated compounds .

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds is diverse. The organolithium reagent mentioned earlier shows reactivity towards water, trimethylchlorosilane, and mercuric chloride, among others . The electrophilic substitution reaction used to synthesize oxadiazole derivatives from a bromomethylenedioxybenzyl chloride precursor indicates that halogen atoms on aromatic rings can be reactive sites for further chemical transformations . These reactions are relevant to understanding the potential reactivity of 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoyl chlorides can be inferred from studies on similar molecules. Gas electron diffraction studies on 2-halobenzoyl chlorides reveal the existence of non-planar conformers and trends in bond distances and molecular behavior with increasing halogen atomic size . This suggests that 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride may also exhibit non-planar conformations and specific bond length trends. The high degree of fluorination in the related compound, N2,N2,N6,N6-tetrakis(2,3,4,5,6-pentafluorobenzoyl)pyridine-2,6-diamine, affects its molecular conformation and intermolecular interactions , which could be similar in the compound of interest due to the presence of multiple fluorine atoms.

科学的研究の応用

Environmental Impacts and Health Assessments

Polybrominated Dibenzo-p-dioxins and Dibenzofurans : A study highlighted the occurrence of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) as trace contaminants in brominated flame retardants and their production during combustion of these chemicals. The biological effects of PBDDs and PBDFs were found to be similar, if not identical, to those of their chlorinated analogs, inducing hepatic changes and causing wasting and thymic atrophy in rats and guinea pigs. The study suggests the need for caution in environments where such brominated compounds might be produced or incinerated (Mennear & Lee, 1994).

Health Effects of PBDDs and PBDFs : Another study reviewed the health effects of PBDDs and PBDFs, noting that while the literature on chlorinated dioxins and furans is extensive, less is known about their brominated counterparts. It underscored the limited data on human exposure and potential risks, emphasizing the need for further research in light of the increased use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).

Synthesis and Chemical Properties

- Synthesis of Brominated Compounds : Research into the synthesis of brominated aromatic compounds, such as the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones, showcases the utility of brominated intermediates in producing compounds with significant biological and medicinal properties. This underscores the importance of brominated compounds in chemical synthesis and pharmaceutical applications, potentially extending to compounds like 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride (Laroum et al., 2019).

Environmental and Analytical Chemistry

- Halogen Radical Oxidants : The role of halogen radicals, including bromine and chlorine radicals, in natural and engineered aquatic systems, illustrates the complex interactions and effects of halogenated compounds in the environment. This research highlights the photochemical processes and the transformation of contaminants in aquatic systems, which could be relevant to understanding the environmental behavior of complex brominated compounds (Zhang & Parker, 2018).

Safety And Hazards

特性

IUPAC Name |

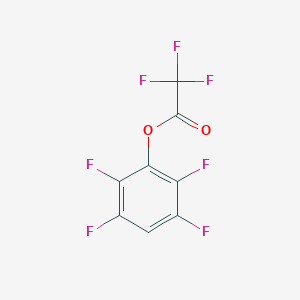

2-bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrClF4O/c8-2-1(7(9)14)3(10)5(12)6(13)4(2)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVURBOAHUGHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Br)F)F)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382530 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

CAS RN |

151096-42-3 | |

| Record name | 2-Bromo-3,4,5,6-tetrafluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。